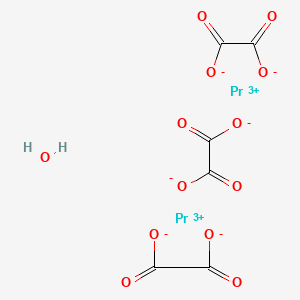
Tris(trifluoromethyl)phosphine
Overview
Description
Tris(trifluoromethyl)phosphine is a compound with the formula C3F9P. It is a phosphine where the phosphorus atom is bonded to three trifluoromethyl groups .
Synthesis Analysis
Tris(perfluoroalkyl)phosphines, which are of interest as tunable alternatives to the carbon monoxide ligand, can be synthesized by the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite .Molecular Structure Analysis
The molecular structure of Tris(trifluoromethyl)phosphine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tris(trifluoromethyl)phosphine is used as a ligand in various reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Tris(trifluoromethyl)phosphine has a molecular weight of 237.9915 . More detailed physical and chemical properties are not specified in the available resources .Scientific Research Applications
Catalysis in Organic Synthesis
Tris(trifluoromethyl)phosphine serves as an effective ligand in catalysis, particularly in organic synthesis. Its strong electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the central phosphorus atom, making it a valuable component in facilitating reactions.
Applications:- Buchwald-Hartwig Cross Coupling : This reaction forms carbon-nitrogen bonds and is essential in the synthesis of pharmaceuticals and agrochemicals .
- Heck Reaction : Used in the formation of carbon-carbon bonds, pivotal in constructing complex organic molecules .
Material Science
In material science, tris(trifluoromethyl)phosphine is utilized to modify the surface properties of materials, which can lead to the development of new materials with unique characteristics.
Applications:- Surface Modification : Enhances the hydrophobicity of surfaces, which is crucial for creating water-resistant materials .
Chemical Synthesis
As a ligand, tris(trifluoromethyl)phosphine is involved in various chemical synthesis processes, contributing to the creation of complex molecules.
Applications:- Negishi Coupling : A powerful tool for forming carbon-carbon bonds, often used in the synthesis of natural products and pharmaceuticals .
- Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds, which are common structures in organic electronics and pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, tris(trifluoromethyl)phosphine is used to synthesize medicinal compounds and to study their interactions with biological systems.
Applications:- Drug Synthesis : Assists in the construction of drug molecules, particularly those containing complex phosphorus-containing structures .
Agrochemical Development
The ligand’s properties are exploited in the development of agrochemicals, where it helps in creating compounds that can protect crops from pests and diseases.
Applications:- Pesticide Synthesis : Used in the synthesis of pesticides that contain phosphorus, which are effective against a wide range of agricultural pests .
Analytical Chemistry
Tris(trifluoromethyl)phosphine finds use in analytical chemistry, where it can act as a reagent to detect or quantify other substances.
Applications:Safety and Hazards
Tris(trifluoromethyl)phosphine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Avoid contact with skin and eyes, and wear protective clothing .
Mechanism of Action
Target of Action
Tris(trifluoromethyl)phosphine is an organophosphorus compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of this compound are the reactants in these organic reactions.
Biochemical Pathways
The biochemical pathways affected by tris(trifluoromethyl)phosphine are dependent on the specific organic reactions it is involved in. As a catalyst, it can influence a wide range of reactions and thus potentially affect multiple pathways . .
Result of Action
The result of tris(trifluoromethyl)phosphine’s action is the successful facilitation of the organic reactions it is involved in . This can lead to the production of desired compounds in these reactions. The molecular and cellular effects of its action would depend on the specific compounds produced in these reactions.
properties
IUPAC Name |
tris(trifluoromethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDRFIVBLWESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195780 | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trifluoromethyl)phosphine | |
CAS RN |
432-04-2 | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)









![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)


